Karnamicin A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Karnamicin A1 is a natural product isolated from the fermentation broth of Streptomyces karnatakensis. It belongs to the family of macrolide antibiotics and has a unique molecular structure that distinguishes it from other macrolides. Karnamicin A1 has been the subject of extensive research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of Karnamicin A1 involves the inhibition of protein synthesis in bacterial and fungal cells. It binds to the 50S subunit of the bacterial and fungal ribosome, thereby preventing the formation of peptide bonds. This leads to the inhibition of protein synthesis and ultimately, the death of the bacterial or fungal cell.
Biochemical And Physiological Effects
Karnamicin A1 has been shown to have several biochemical and physiological effects. It has been found to be a potent inhibitor of bacterial and fungal growth. It has also been shown to have a selective cytotoxic effect on cancer cells. Karnamicin A1 has been found to be non-toxic to normal cells, making it a promising candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One of the advantages of using Karnamicin A1 in lab experiments is its broad-spectrum activity against bacterial and fungal strains. It has also been found to be effective against drug-resistant strains. However, one of the limitations of using Karnamicin A1 in lab experiments is its low solubility in aqueous solutions, which can limit its efficacy.
Future Directions
There are several future directions for the research on Karnamicin A1. One direction is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as a treatment for drug-resistant bacterial and fungal infections. Additionally, there is a need to develop more efficient synthesis methods for Karnamicin A1 to increase its availability for research and potential therapeutic use.
Conclusion:
In conclusion, Karnamicin A1 is a natural product with potential therapeutic applications. Its unique molecular structure and broad-spectrum activity against bacterial and fungal strains make it a promising candidate for further research. The development of more efficient synthesis methods and exploration of its potential as a therapeutic agent for cancer treatment and drug-resistant infections are important future directions for research on Karnamicin A1.
Synthesis Methods
The synthesis of Karnamicin A1 is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of Streptomyces karnatakensis. The isolated compound is then purified through chromatography techniques. The final step involves the characterization of the compound through various spectroscopic techniques such as NMR, IR, and MS.
Scientific Research Applications
Karnamicin A1 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and anticancer properties. Karnamicin A1 has been found to be effective against a wide range of bacterial and fungal strains, including drug-resistant strains. It has also been shown to have a selective cytotoxic effect on cancer cells.
properties
CAS RN |
122535-48-2 |
---|---|
Product Name |
Karnamicin A1 |
Molecular Formula |
C16H21N3O6S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-[2-(1,4-dihydroxypentyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C16H21N3O6S/c1-7(20)4-5-9(21)16-18-8(6-26-16)10-13(24-2)14(25-3)12(22)11(19-10)15(17)23/h6-7,9,20-22H,4-5H2,1-3H3,(H2,17,23) |
InChI Key |
SLHFLIRMJMBREN-UHFFFAOYSA-N |
SMILES |
CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
Canonical SMILES |
CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.